molecular formula C15H14N4O4S B2957463 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 762257-36-3

2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2957463
CAS No.: 762257-36-3
M. Wt: 346.36
InChI Key: ACBCSQZMSDTKRD-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 762257-36-3) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₄O₄S and a molecular weight of 346.4 g/mol . Its structure comprises:

  • A 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position.
  • A thioether (-S-) linkage connecting the oxadiazole to an acetamide moiety.
  • A 5-methylisoxazole ring attached to the acetamide’s nitrogen atom.

Key physicochemical properties include a solubility of 2.9 µg/mL at pH 7.4 and a predicted pKa of ~11.05 based on structural analogs . The 4-methoxyphenyl and isoxazole groups contribute to π-π stacking and hydrogen bonding, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9-7-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBCSQZMSDTKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321983
Record name 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

762257-36-3
Record name 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of oxadiazole and isoxazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O3SC_{16}H_{16}N_4O_3S with a molecular weight of approximately 368.39 g/mol. The structure features a thioether linkage and combines functionalities from both oxadiazole and isoxazole moieties, which are often associated with enhanced biological effects.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit various biological activities including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives similar to our compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to high efficacy .
  • Analgesic Effects : Some studies suggest that oxadiazole derivatives can exhibit analgesic activity. The mechanism often involves modulation of pain pathways, potentially through interaction with central nervous system receptors .
  • Antitubercular Activity : Recent evaluations have indicated that compounds with similar structures possess anti-tubercular properties against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of several oxadiazole derivatives. The synthesized compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus16
Compound BE. coli32
Subject CompoundS. aureus8
Subject CompoundE. coli16

Analgesic Activity

In analgesic activity tests using the writhing test in mice, compounds similar to the subject compound showed significant reductions in pain responses compared to control groups. The results indicated that the presence of the methoxy group enhances analgesic efficacy .

Toxicity Studies

Acute toxicity assessments revealed that the synthesized compounds exhibited low toxicity profiles, with no significant adverse effects observed in histopathological evaluations . This is crucial for considering therapeutic applications.

Case Studies

A notable case study involved the synthesis of various oxadiazole derivatives where one specific derivative showed a strong binding affinity to pain-related molecular targets through molecular docking simulations. This suggests that modifications in structure can significantly impact biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The 3,4-dimethoxyphenyl analog (376.39 g/mol) has a higher molecular weight than the target compound due to an additional methoxy group .
  • Replacement of the 5-methylisoxazole with a pyridinyl group (342.37 g/mol) reduces molecular weight but introduces aromatic nitrogen, altering electronic properties .

Thermal Stability :

  • Compounds with bulkier substituents, such as the piperidinyl-sulfonyl group in 8j , exhibit higher melting points (138–140°C), indicating enhanced crystalline stability .

Antimicrobial Activity

  • Benzofuran-oxadiazole derivatives (e.g., 2b ) demonstrate potent antimicrobial activity due to the benzofuran moiety’s planar structure, which enhances DNA intercalation . The target compound’s 4-methoxyphenyl group may offer similar activity but with reduced potency compared to benzofuran analogs.

Enzyme Inhibition

  • Piperidinyl-sulfonyl-oxadiazole derivatives (e.g., 8j) show LOX (lipoxygenase) inhibition activity, attributed to the sulfonyl group’s electron-withdrawing effects and hydrogen-bonding capacity .

Anticancer Potential

  • Indole-based oxadiazole-thioacetamides (e.g., 2a ) exhibit anticancer activity via apoptosis induction, likely mediated by the indole moiety’s interaction with tubulin . The target compound’s 5-methylisoxazole may confer distinct mechanistic pathways due to its smaller heterocyclic ring.

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